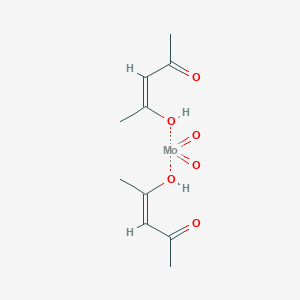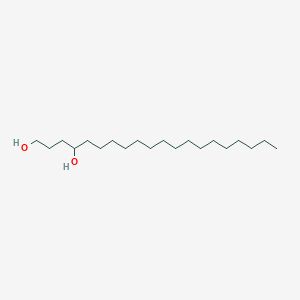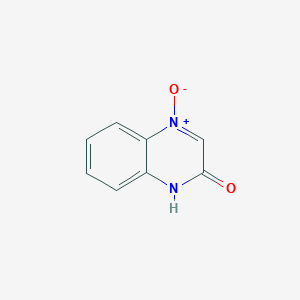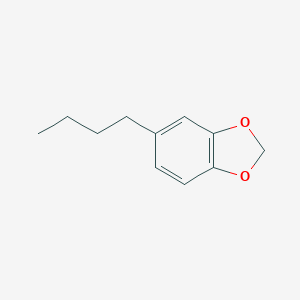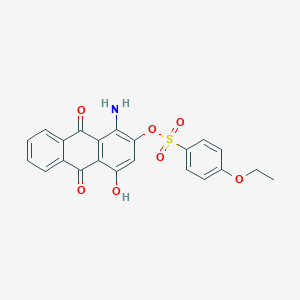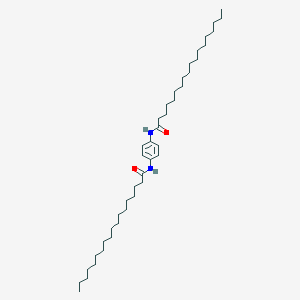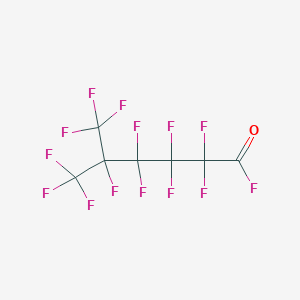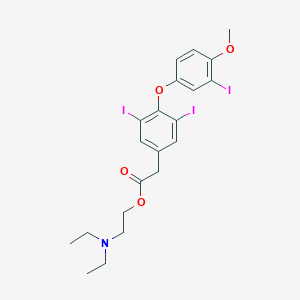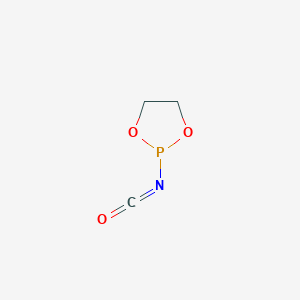
2-Isocyanato-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-1,3,2-dioxaphospholane, also known as IDP, is a versatile compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of isocyanates, which are widely used in various industries such as pharmaceuticals, polymers, and pesticides. IDP has a cyclic structure that contains a phosphorus atom, an oxygen atom, and an isocyanate group.
Mechanism Of Action
The mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of covalent bonds with the functional groups of the target molecules. This reaction leads to the crosslinking of the molecules, which enhances their mechanical and chemical properties. 2-Isocyanato-1,3,2-dioxaphospholane can also act as a catalyst in some reactions, such as the synthesis of polyurethanes and the hydrolysis of esters.
Biochemical And Physiological Effects
2-Isocyanato-1,3,2-dioxaphospholane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2-Isocyanato-1,3,2-dioxaphospholane can cause irritation and sensitization in the skin and respiratory system. Therefore, proper safety precautions should be taken when handling 2-Isocyanato-1,3,2-dioxaphospholane in the laboratory.
Advantages And Limitations For Lab Experiments
2-Isocyanato-1,3,2-dioxaphospholane has several advantages for lab experiments, such as its high reactivity, low toxicity, and easy handling. It can be used as a crosslinking agent for various types of polymers, including natural and synthetic polymers. However, 2-Isocyanato-1,3,2-dioxaphospholane has some limitations, such as its sensitivity to moisture and the need for anhydrous conditions during the synthesis and handling.
Future Directions
2-Isocyanato-1,3,2-dioxaphospholane has a vast potential for future research and development. Some possible directions include the synthesis of new 2-Isocyanato-1,3,2-dioxaphospholane derivatives with enhanced properties, the application of 2-Isocyanato-1,3,2-dioxaphospholane in the development of biomaterials and drug delivery systems, and the investigation of the mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane in various reactions. Moreover, 2-Isocyanato-1,3,2-dioxaphospholane can be used as a building block for the synthesis of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Conclusion:
In conclusion, 2-Isocyanato-1,3,2-dioxaphospholane is a promising compound that has gained attention in various fields of science due to its unique properties and potential applications. Its synthesis method is simple and efficient, and it can be used as a crosslinking agent for various types of polymers. 2-Isocyanato-1,3,2-dioxaphospholane has several advantages and limitations for lab experiments, and its future directions include the synthesis of new derivatives and the investigation of its mechanism of action.
Synthesis Methods
2-Isocyanato-1,3,2-dioxaphospholane can be synthesized through a simple and efficient method that involves the reaction of phosphorus oxychloride with ethylene oxide and then with methyl isocyanate. The resulting product is purified by distillation and recrystallization to obtain a high yield of pure 2-Isocyanato-1,3,2-dioxaphospholane. This method has been optimized to produce 2-Isocyanato-1,3,2-dioxaphospholane on a large scale for industrial applications.
Scientific Research Applications
2-Isocyanato-1,3,2-dioxaphospholane has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a crosslinking agent in polymer chemistry. 2-Isocyanato-1,3,2-dioxaphospholane can react with various functional groups such as hydroxyl, carboxylic acid, and amine groups to form stable and durable polymer networks. This property makes 2-Isocyanato-1,3,2-dioxaphospholane an ideal candidate for the development of high-performance materials such as adhesives, coatings, and composites.
properties
CAS RN |
17419-12-4 |
|---|---|
Product Name |
2-Isocyanato-1,3,2-dioxaphospholane |
Molecular Formula |
C3H4NO3P |
Molecular Weight |
133.04 g/mol |
IUPAC Name |
2-isocyanato-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2 |
InChI Key |
TZGJFPLIKGCMJB-UHFFFAOYSA-N |
SMILES |
C1COP(O1)N=C=O |
Canonical SMILES |
C1COP(O1)N=C=O |
synonyms |
2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



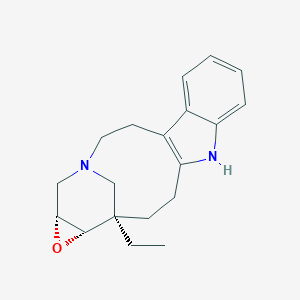
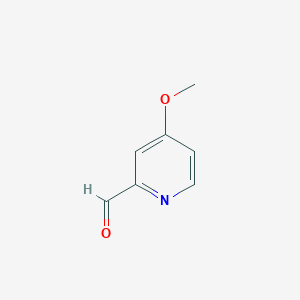
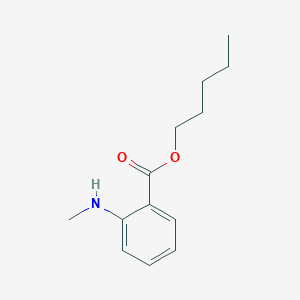
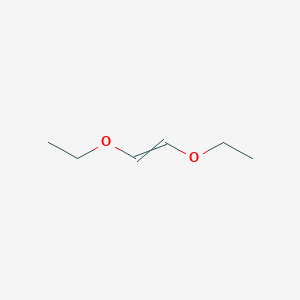
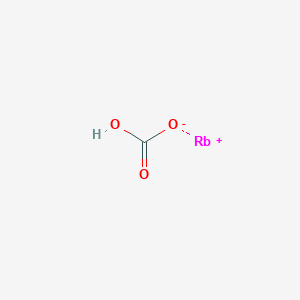
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
